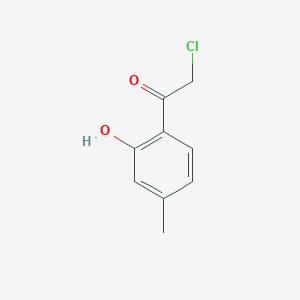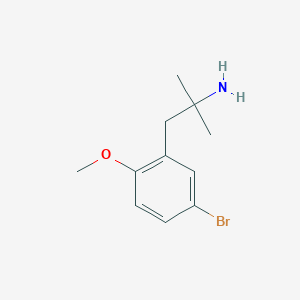
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is an organic compound with a molecular formula of C9H9ClO2 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone typically involves the chlorination of 1-(2-hydroxy-4-methyl-phenyl)-ethanone. One common method is to react 1-(2-hydroxy-4-methyl-phenyl)-ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(2-hydroxy-phenyl)-ethanone: Lacks the methyl group on the phenyl ring.
2-Chloro-1-(4-methyl-phenyl)-ethanone: Lacks the hydroxyl group on the phenyl ring.
1-(2-Hydroxy-4-methyl-phenyl)-ethanone: Lacks the chlorine atom.
Uniqueness
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is unique due to the presence of both the hydroxyl and chlorine groups on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
20834-75-7 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-chloro-1-(2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
Clave InChI |
CILOCUGMZNPPFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)











